Ezatiostat
Overview
Description
Ezatiostat is a small molecule drug that belongs to the class of peptides. It is an analog inhibitor of glutathione S-transferase P1-1 and is primarily investigated for its potential in treating myelodysplastic syndrome. This compound stimulates the formation of bone marrow cells that are precursors to granulocytes, monocytes, erythrocytes, and platelets .
Mechanism of Action
Target of Action
Ezatiostat primarily targets Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It interacts with its target by acting intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , specifically by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction results in changes in cellular processes, including the differentiation of granulocytes and monocytes in HL60 cells .
Biochemical Pathways
This compound affects the MAPK signaling pathway, which is involved in various cellular functions, including cell proliferation, differentiation, and migration . By activating ERK2, this compound disrupts the GSTP1-1/JNK signaling pathway, leading to the promotion of growth and maturation of normal multilineage hematopoietic progenitor stem cells .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. In a phase 1-2a study, patients received this compound at various dose levels intravenously on certain days of a treatment cycle . The concentration of the primary active metabolites increased proportionate to the this compound dosage .
Result of Action
This compound has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It stimulates the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets . This can be particularly beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the patient’s specific condition, such as the presence of myelodysplastic syndrome
Biochemical Analysis
Biochemical Properties
Ezatiostat is known to target Glutathione S-transferase P . It acts as an analog inhibitor of glutathione S-transferase P1-1 . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound acts intracellularly on the MAPK signaling pathway by activating ERK2 . It has demonstrated myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells . It is designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glutathione S-transferase P1-1, which results in the activation of the MAPK signaling pathway by activating ERK2 . This leads to the differentiation of granulocytes and monocytes in HL60 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence
Metabolic Pathways
This compound is involved in the MAPK signaling pathway
Transport and Distribution
Given its intracellular activity on the MAPK signaling pathway, it can be inferred that this compound is transported into cells where it exerts its effects .
Subcellular Localization
Given its known intracellular activity, it can be inferred that this compound acts within cells .
Preparation Methods
Ezatiostat hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tripeptide analog of glutathione. The synthetic route typically involves the coupling of gamma-glutamyl, cysteinyl, and phenylglycine diethyl ester moieties. The final product is then crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Ezatiostat undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glutathione S-transferase P1-1, leading to the activation of the MAPK signaling pathway by activating ERK2. Common reagents used in these reactions include oxidizing agents and reducing agents, with major products being the activated forms of the target enzymes.
Scientific Research Applications
Ezatiostat has been extensively studied for its potential in treating myelodysplastic syndrome, a clonal stem cell disorder that leads to bone marrow failure. It has shown significant clinical activity, including multilineage responses and durable red-blood-cell transfusion independence in low- to intermediate-risk patients . Additionally, it has been used as a glutathione S-transferase P1 inhibitor in various biological assays to study its effects on cellular growth and differentiation .
Comparison with Similar Compounds
Ezatiostat is unique in its ability to inhibit glutathione S-transferase P1-1 and activate the MAPK signaling pathway. Similar compounds include other glutathione analogs and inhibitors of glutathione S-transferase, such as Telintra and TLK199. this compound stands out due to its specific mechanism of action and its potential in treating myelodysplastic syndrome .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168682-53-9 | |
Record name | Ezatiostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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